

4'-Methylbiphenyl-2-carboxylic acid methyl ester molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Methylbiphenyl-2-carboxylic acid methyl ester

Cat. No.: B130163

[Get Quote](#)

An In-depth Technical Guide to **4'-Methylbiphenyl-2-carboxylic acid methyl ester**: Properties, Synthesis, and Analytical Methodologies

Introduction

4'-Methylbiphenyl-2-carboxylic acid methyl ester, with the IUPAC name methyl 2-(4-methylphenyl)benzoate, is a significant organic compound widely utilized in scientific research and industrial applications.^[1] Its molecular structure, featuring a biphenyl core with methyl and methyl ester substitutions, makes it a versatile intermediate. This compound is of particular importance in the pharmaceutical industry, serving as a key building block in the synthesis of various drugs, most notably Telmisartan, an angiotensin II receptor blocker used to manage hypertension.^{[2][3]}

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's physicochemical properties, outlines validated synthesis methodologies, presents robust analytical techniques for characterization and quality control, and discusses its primary applications. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.

Section 1: Physicochemical Properties and Molecular Characteristics

The physical and chemical properties of **4'-Methylbiphenyl-2-carboxylic acid methyl ester** are fundamental to its handling, reactivity, and application. These characteristics are dictated by its biphenyl scaffold, which provides a rigid aromatic structure, and its functional groups—the methyl group on one phenyl ring and the methyl ester on the other.

Core Data Summary

A summary of the key physicochemical properties is presented below for quick reference.

Property	Value	Reference
Molecular Weight	226.27 g/mol	[1] [2]
Molecular Formula	C ₁₅ H ₁₄ O ₂	[1] [2]
CAS Number	114772-34-8	[1]
IUPAC Name	methyl 2-(4-methylphenyl)benzoate	[1]
Appearance	White to light yellow powder or crystal; Colorless liquid	[1] [2]
Melting Point	55 - 61 °C	[1] [4]
Boiling Point	~359.4 °C at 760 mmHg	[1]
Density	~1.083 g/cm ³	[1] [2]
SMILES	CC1=CC=C(C=C1)C2=CC=C C=C2C(=O)OC	[1]

Molecular Structure:

Caption: Molecular Structure of the target compound.

Section 2: Synthesis Methodologies

The synthesis of **4'-Methylbiphenyl-2-carboxylic acid methyl ester** is critical for its application in pharmaceutical manufacturing. Several routes have been established, varying in

efficiency, scalability, and environmental impact. The choice of method often depends on the available starting materials, required purity, and scale of production.

Route A: Two-Step Synthesis via Cyanobiphenyl Intermediate

This is a conventional and widely documented approach that begins with 4'-methyl-2-cyanobiphenyl.[1][5] The process involves a hydrolysis reaction followed by an esterification step.

- **Hydrolysis:** The nitrile group of 4'-methyl-2-cyanobiphenyl is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4'-Methylbiphenyl-2-carboxylic acid.
- **Esterification:** The resulting carboxylic acid is then esterified with methanol, typically in the presence of an acid catalyst like sulfuric acid, to produce the final methyl ester product.[1]

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis route.

Experimental Protocol: Two-Step Synthesis

- **Part 1: Hydrolysis of 4'-methyl-2-cyanobiphenyl**
 - To a reaction vessel equipped with a reflux condenser and stirrer, add 4'-methyl-2-cyanobiphenyl and an aqueous solution of sulfuric acid (e.g., 50% v/v).
 - Heat the mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
 - Upon completion, cool the reaction mixture to room temperature. The product, 4'-Methylbiphenyl-2-carboxylic acid, may precipitate.

- Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
- Part 2: Esterification of 4'-Methylbiphenyl-2-carboxylic acid
 - Suspend the dried 4'-Methylbiphenyl-2-carboxylic acid in an excess of anhydrous methanol.
 - Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the suspension.
 - Heat the mixture to reflux (around 65 °C) for 4-8 hours. Monitor the reaction for the disappearance of the starting carboxylic acid.
 - After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
 - Remove the methanol under reduced pressure.
 - Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude **4'-Methylbiphenyl-2-carboxylic acid methyl ester**.
 - Purify the crude product by recrystallization or column chromatography.

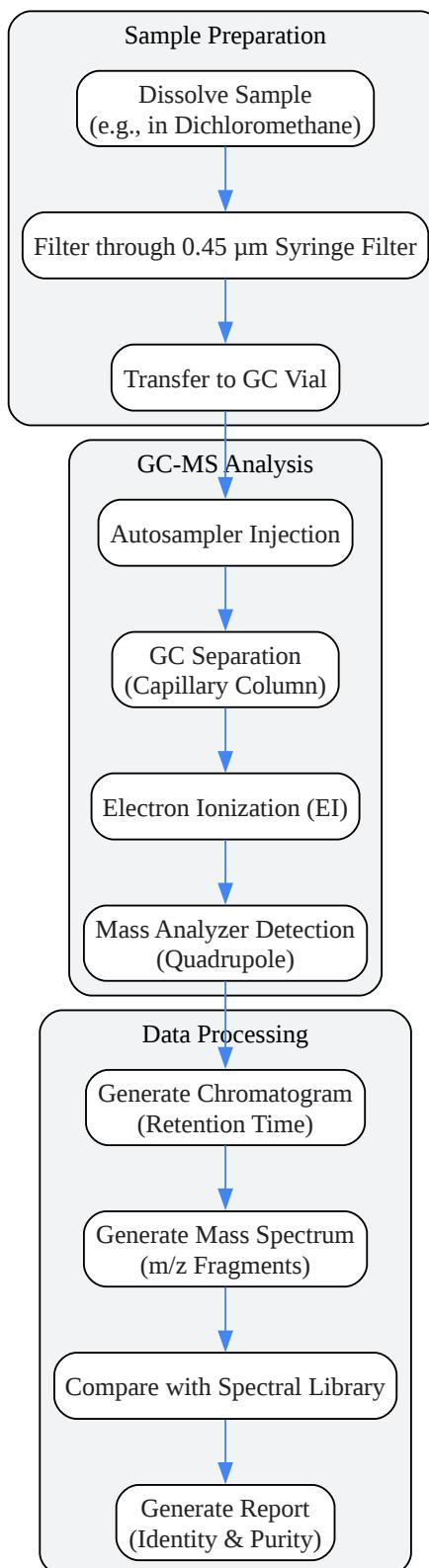
Route B: One-Pot Synthesis

To improve process efficiency and reduce environmental risks associated with isolating intermediates, a "one-pot" method has been developed.^{[1][5]} This technique combines the hydrolysis and esterification reactions in a single vessel.^[1] The process starts with 4'-methyl-2-cyanobiphenyl, which is first hydrolyzed under acidic conditions. After hydrolysis, methanol is introduced directly into the reaction mixture, and under the same acidic catalysis, esterification proceeds to form the final product.^[5] This method simplifies the workflow and minimizes waste.^[1]

Route C: DCC/DMAP-Mediated Esterification

An alternative esterification method involves the direct coupling of 4'-Methylbiphenyl-2-carboxylic acid with methanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[\[4\]](#) This method is highly efficient and proceeds under mild conditions.

Experimental Protocol: DCC/DMAP Coupling[\[4\]](#)


- In a reaction vessel, dissolve 4'-Methylbiphenyl-2-carboxylic acid (1 equivalent) in anhydrous methanol, which acts as both solvent and reactant.
- Add dicyclohexylcarbodiimide (DCC, ~1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.05 equivalents) to the solution.
- Stir the reaction mixture at room temperature (e.g., 25 °C) for 3-5 hours.
- A precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.
- Filter off the DCU precipitate.
- Add water to the filtrate to crystallize the product.
- Filter the solid product, wash with water until neutral, and dry under vacuum at a moderate temperature (e.g., 40 °C) to obtain the pure methyl ester.[\[4\]](#)

Section 3: Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of synthesized **4'-Methylbiphenyl-2-carboxylic acid methyl ester**. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

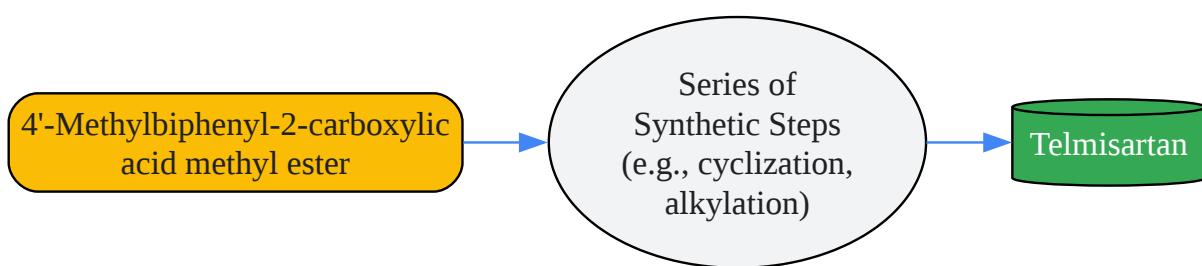
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It provides both qualitative (identification) and quantitative (purity/concentration) information. The methodology for the related compound 4-methylbiphenyl can be readily adapted.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: General analytical workflow for GC-MS analysis.

Protocol: GC-MS Analysis

- Sample Preparation (Liquid-Liquid Extraction)
 - Solvent Addition: Dissolve a precise amount of the sample in a suitable organic solvent like hexane or dichloromethane.[\[6\]](#)
 - Extraction (if in a matrix): If the sample is in a liquid matrix (e.g., a reaction mixture), perform a liquid-liquid extraction by adding an immiscible organic solvent, vortexing thoroughly, and separating the organic layer.[\[6\]](#)
 - Drying: Pass the organic extract through anhydrous sodium sulfate to remove residual water.[\[6\]](#)
 - Dilution: Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) for GC-MS analysis.
- Instrumental Parameters (Suggested)
 - GC System:
 - Inlet: Split/Splitless, 250 °C
 - Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
 - Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.
 - Carrier Gas: Helium, constant flow of 1.0 mL/min.
 - MS System (Electron Ionization - EI):
 - Ion Source Temp: 230 °C
 - Quadrupole Temp: 150 °C
 - Scan Range: 40-400 m/z


- Expected Fragmentation: Under EI, the molecule will produce a characteristic mass spectrum. The molecular ion peak (M^+) should be observed at $m/z \approx 226.3$. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 195) and the carboxyl group (-COOCH₃, m/z 167).

Other Key Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): HPLC is the standard for purity assessment, as often noted in supplier specifications.^[2] A typical method would use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water with UV detection.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the singlet for the p-methyl group protons, and the singlet for the methyl ester protons.
- Melting Point Analysis: As a crystalline solid, its sharp melting point range is a reliable indicator of purity.^{[1][4]}

Section 4: Applications in Drug Development and Research

The primary and most high-value application of **4'-Methylbiphenyl-2-carboxylic acid methyl ester** is as a direct precursor in the synthesis of Telmisartan.^{[2][3]}

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in Telmisartan synthesis.

Telmisartan is a widely prescribed antihypertensive drug. The biphenyl structure of the methyl ester serves as the foundational scaffold onto which the rest of the complex Telmisartan molecule is constructed through a series of subsequent chemical reactions. Its specific substitution pattern is crucial for the final molecule's ability to effectively block the angiotensin II receptor.[\[2\]](#)

Beyond this specific application, the compound is a valuable building block in medicinal chemistry for creating libraries of biphenyl-containing compounds. Researchers utilize it to synthesize novel analogs for drug discovery programs targeting various diseases. Its unique structure also finds use in the development of new dyes and in material science research.[\[1\]](#)

Conclusion

4'-Methylbiphenyl-2-carboxylic acid methyl ester is a compound of significant industrial and academic interest. With a molecular weight of 226.27 g/mol, its utility is firmly established, primarily as a non-negotiable intermediate in the synthesis of the cardiovascular drug Telmisartan.[\[1\]](#) This guide has provided a technical deep-dive into its core properties, detailed common and efficient synthetic protocols, and outlined the essential analytical methodologies required for its characterization and quality control. For professionals in drug development and organic synthesis, a thorough understanding of this molecule's chemistry is crucial for optimizing manufacturing processes and innovating within the field of medicinal chemistry.

References

- Hexonsynth. (n.d.). Instock: 4-methylbiphenyl-2-carboxylic acid methyl ester.
- Google Patents. (2015). CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4'-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [smolecule.com]

- 2. 4'-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [chemicalbook.com]
- 3. hexonsynth.com [hexonsynth.com]
- 4. 4'-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4'-Methylbiphenyl-2-carboxylic acid methyl ester molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130163#4-methylbiphenyl-2-carboxylic-acid-methyl-ester-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com